2,2'-[CYCLOHEXANE-1,4-DIYLBIS(OXY)]BISETHANOL
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Overview
Description
Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- is an organic compound with the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol . It is also known by other names such as 2,2’-[cyclohexane-1,4-diylbis(oxy)]bisethanol . This compound is characterized by the presence of two ethanol groups connected via a cyclohexane ring through ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- typically involves the reaction of cyclohexane-1,4-diol with ethylene oxide under basic conditions . The reaction proceeds as follows:
- Cyclohexane-1,4-diol is dissolved in a suitable solvent such as tetrahydrofuran (THF).
- Ethylene oxide is added dropwise to the solution while maintaining the temperature at around 0°C.
- A base such as sodium hydroxide is added to catalyze the reaction.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives with reduced hydroxyl groups.
Substitution: Halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a solvent, plasticizer, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while
Properties
CAS No. |
16394-44-8 |
---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C10H20O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h9-12H,1-8H2 |
InChI Key |
LBTDHCQNAQRHCE-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1OCCO)OCCO |
Canonical SMILES |
C1CC(CCC1OCCO)OCCO |
16394-44-8 | |
Origin of Product |
United States |
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